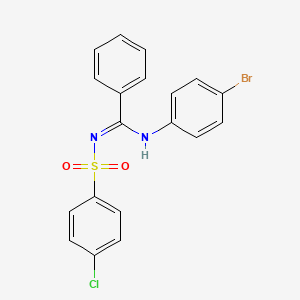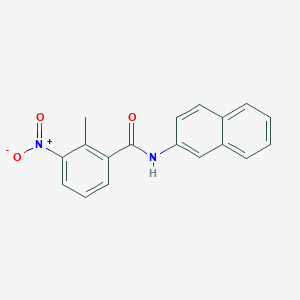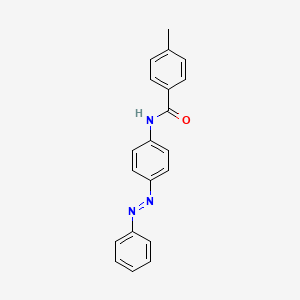![molecular formula C20H19N3O3 B11693659 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide est un composé organique complexe appartenant à la classe des hydrazones. Les hydrazones sont caractérisées par la présence d'une double liaison carbone-azote (C=N) et sont connues pour leurs diverses activités chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide implique généralement la réaction de condensation entre le 3,4-diméthoxybenzaldéhyde et la 2-méthylquinoléine-4-carbohydrazide. La réaction est généralement réalisée dans un solvant éthanolique sous reflux. Le mélange réactionnel est porté à ébullition et l'avancement de la réaction est surveillé par chromatographie sur couche mince (CCM). Une fois la réaction terminée, le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d'hydrazine.
Substitution : Les groupes méthoxy sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).
Principaux produits formés
Oxydation : Dérivés de quinoléine avec des états d'oxydation modifiés.
Réduction : Dérivés d'hydrazine.
Substitution : Dérivés phényliques avec différents substituants remplaçant les groupes méthoxy.
Applications de la recherche scientifique
N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et son interaction avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés pharmacologiques, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans la synthèse de matériaux de pointe et comme précurseur d'autres composés chimiques.
Mécanisme d'action
Le mécanisme d'action de N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des complexes stables avec les ions métalliques, ce qui peut inhiber l'activité de certaines enzymes. De plus, le groupe hydrazone peut interagir avec les macromolécules biologiques, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydrazone group can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide
- N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-3-(2-naphtyl)-1H-pyrazole-5-carbohydrazide
Unicité
N’-[(E)-(3,4-diméthoxyphényl)méthylidène]-2-méthylquinoléine-4-carbohydrazide est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence du cycle quinoléine et du groupe phényle substitué par des méthoxy. Ces éléments structuraux contribuent à sa réactivité chimique et à son activité biologique distinctes, le distinguant d'autres composés d'hydrazone similaires.
Propriétés
Formule moléculaire |
C20H19N3O3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-16(15-6-4-5-7-17(15)22-13)20(24)23-21-12-14-8-9-18(25-2)19(11-14)26-3/h4-12H,1-3H3,(H,23,24)/b21-12+ |
Clé InChI |
NVPCNHVABARQPO-CIAFOILYSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)


![N-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B11693634.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693638.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)

